6-(Cyclopropylmethoxy)pyridin-3-amine
Description
Properties
IUPAC Name |
6-(cyclopropylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBYTASCDFAYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019515-38-8 | |
| Record name | 6-(cyclopropylmethoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- O-alkylation of a hydroxy-substituted pyridine intermediate to introduce the cyclopropylmethoxy group.
- Functionalization or preservation of the 3-amine group on the pyridine ring.
This approach is consistent with methods used for related pyridine derivatives, where selective alkylation and amination are critical.
O-Alkylation Using Cyclopropylmethyl Halides
A widely reported method for introducing the cyclopropylmethoxy substituent is the reaction of a 6-hydroxypyridin-3-amine derivative with a cyclopropylmethyl halide (typically bromide) in the presence of a base.
-
- Cyclopropylmethyl bromide or chloride as the alkylating agent.
- Bases such as potassium carbonate, sodium carbonate, or organic bases like triethylamine or N,N-diisopropylethylamine.
- Solvents including polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
- Reaction temperatures ranging from 60°C to 120°C.
- Reaction times typically from 45 minutes to 90 minutes.
Mechanism:
The base deprotonates the hydroxyl group on the pyridine ring to form an alkoxide, which then undergoes nucleophilic substitution with the cyclopropylmethyl halide to form the cyclopropylmethoxy ether.Example:
In a patent describing related compounds, 3-hydroxy-4-(difluoromethoxy)benzaldehyde was reacted with cyclopropylmethyl bromide in the presence of potassium carbonate at 60–90°C for about 60 minutes to yield the corresponding cyclopropylmethoxy derivative.
Preservation and Introduction of the Amino Group at the 3-Position
The amino group at the 3-position can be introduced by starting with a 3-aminopyridine derivative or by reduction of a cyano or nitro precursor at the 3-position after O-alkylation.
-
- Starting from 3-cyanopyridine derivatives followed by hydrogenation to the amine.
- Amidation followed by reduction steps.
Purification and Isolation
- After reaction completion, the mixture is typically quenched with water and acidified (e.g., with hydrochloric acid) to precipitate the product.
- Filtration, washing, and drying yield the crude product.
- Further purification may involve recrystallization or chromatographic techniques to achieve high purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | 6-Hydroxypyridin-3-amine + Cyclopropylmethyl bromide + Base (K2CO3, Et3N) | O-alkylation to introduce cyclopropylmethoxy group | 60–120°C | 45–90 min | Polar aprotic solvent (DMF, MeCN) preferred |
| 2 | Reduction of 3-cyano or 3-nitro precursor (Raney Ni, hydrazine hydrate) | Conversion to 3-amine | Ambient to 60°C | 2–6 h | Catalytic hydrogenation or hydrazine reduction |
| 3 | Acid quench (HCl), filtration, washing | Isolation of product | Room temperature | 1–2 h | Purification by recrystallization or chromatography |
Research Findings and Optimization Notes
- The choice of base influences the yield and selectivity of the O-alkylation step. Potassium carbonate and triethylamine are commonly effective.
- Reaction temperature and time must be optimized to minimize side reactions such as over-alkylation or decomposition.
- Use of polar aprotic solvents enhances nucleophilicity of the alkoxide intermediate, improving reaction efficiency.
- Reduction steps require careful control of hydrogenation conditions to avoid over-reduction or ring hydrogenation.
- Continuous flow synthesis and automated reactors have been explored in related compounds to improve scalability and reproducibility.
Comparative Insights from Related Compounds
- Similar synthetic approaches are used for 6-(cyclobutylmethoxy)pyridin-3-amine, where cyclobutylmethanol or cyclobutylmethyl halides are used for O-alkylation.
- The cyclopropyl group imparts distinct steric and electronic properties influencing reaction rates and product stability compared to larger cycloalkyl groups.
- The amination strategies for pyridine rings are well-established and adaptable to this compound class.
The preparation of 6-(Cyclopropylmethoxy)pyridin-3-amine primarily involves selective O-alkylation of a 6-hydroxypyridin-3-amine intermediate with cyclopropylmethyl halides under basic conditions, followed by careful introduction or preservation of the 3-amino group through reduction or direct use of aminopyridine precursors. Reaction parameters such as base type, solvent, temperature, and time are critical for optimizing yield and purity. These methods are supported by analogous synthetic protocols in the literature and patent documents, providing a robust framework for research and industrial synthesis.
This article synthesizes data from patents and chemical literature, excluding unreliable sources, to provide a professional and authoritative overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Cyclopropylmethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridin-3-amine Derivatives
*Example from : 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine (CAS 2006183-09-9).
Substituent Effects on Physicochemical Properties
- Cyclopropylmethoxy vs. For instance, cyclopropylmethoxy-substituted compounds are favored in drug design for their ability to resist oxidative degradation .
- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in 6-(Trifluoromethyl)pyridin-3-amine enhances electrophilicity, improving interactions with hydrophobic protein pockets . In contrast, the cyclopropylmethoxy group offers a balance of steric bulk and moderate electron-donating effects.
- Halogenated Derivatives (e.g., 4-Bromophenoxy): Bromine substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making these compounds valuable intermediates in organic synthesis .
Biological Activity
6-(Cyclopropylmethoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2O. It belongs to the class of pyridine derivatives and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The structure of this compound features a pyridine ring substituted with a cyclopropylmethoxy group at the sixth position and an amine group at the third position. This unique arrangement allows for various chemical interactions that are crucial for its biological activity.
Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C9H12N2O |
| SMILES | C1CC1COC2=NC=C(C=C2)N |
| InChI | InChI=1S/C9H12N2O/c10-8-3-4-9(11-5-8)12-6 |
This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects. For example, it has been suggested that its structural properties allow it to act as a modulator of various biological processes, including those related to cancer and microbial resistance .
Anticancer Potential
Research indicates that pyridine derivatives can possess anticancer properties. In vitro studies have shown that certain analogs of pyridine exhibit cytotoxic effects on cancer cell lines. For instance, investigations into related compounds have revealed their ability to induce apoptosis in cancer cells . Although direct studies on this compound are lacking, its structural similarities to known anticancer agents warrant exploration.
Study on Binding Affinity
In a study examining the binding affinity of various pyridine derivatives to cannabinoid receptors, researchers found that modifications in the structure significantly influenced receptor interaction. The presence of the cyclopropylmethoxy group in this compound may enhance its binding capabilities compared to other derivatives lacking this feature .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine | Bromine substitution at the fifth position | Potentially enhanced biological activity due to halogen effects |
| 2-Chloro-6-(cyclopropylmethoxy)pyridin-4-amine | Chlorine substitution at the second position | Different reactivity patterns due to chlorine's electronegativity |
| 4-Cyclopropylmethoxy-pyridin-3-ylamine | Cyclopropylmethoxy group at the fourth position | Variation in steric effects and electronic properties |
The variations in substitution patterns significantly influence the pharmacological properties of these compounds, underscoring the importance of structural modifications in drug design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Cyclopropylmethoxy)pyridin-3-amine, and how are reaction conditions optimized for yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, palladium-catalyzed hydrogenation of nitro precursors (e.g., 2-(cyclopropylmethoxy)-5-nitropyridine) in methanol can yield the amine derivative, with yields influenced by catalyst loading (5–10% Pd/C) and reaction time (6–24 hours) . Cyclopropanamine or cyclopropylmethyl ether intermediates may also serve as starting materials, requiring careful control of temperature (80–100°C) and solvent polarity to minimize side reactions .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions on the pyridine ring, with characteristic shifts for the cyclopropylmethoxy group (δ ~3.5–4.5 ppm for OCH₂) and aromatic protons (δ ~6.5–8.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 179.1), while IR spectroscopy identifies functional groups like NH₂ (~3300 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology : Solubility tests in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate) guide formulation. Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure are critical; decomposition products (e.g., cyclopropane derivatives) should be monitored via HPLC or LC-MS .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing pyridin-3-amine derivatives be addressed?
- Methodology : Regioselective functionalization of the pyridine ring requires directing groups or catalysts. For example, using bulky bases (e.g., LDA) to deprotonate specific positions or transition-metal catalysts (e.g., CuI) to favor C–N bond formation at the 3-position . Computational modeling (DFT) predicts electronic effects of the cyclopropylmethoxy group on reaction pathways .
Q. What strategies are employed to evaluate the bioactivity of this compound in medicinal chemistry?
- Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., halogen, alkyl groups). In vitro assays (e.g., enzyme inhibition, cell viability) assess pharmacological potential, while docking simulations map interactions with targets like kinase domains or GPCRs . Metabolite identification via mass spectrometry ensures metabolic stability .
Q. How should researchers resolve contradictions in reported synthesis yields or purity data?
- Methodology : Reproduce experiments with controlled variables (e.g., solvent grade, catalyst batch). Validate purity via orthogonal methods (e.g., HPLC + NMR) and cross-reference with independent sources. For anomalous yields (e.g., >100%), assess water content or byproduct interference .
Q. What computational tools are used to predict the compound’s reactivity and degradation pathways?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
